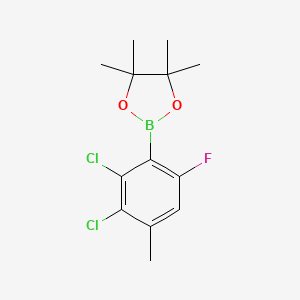

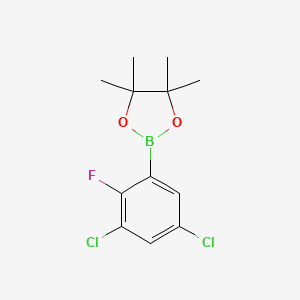

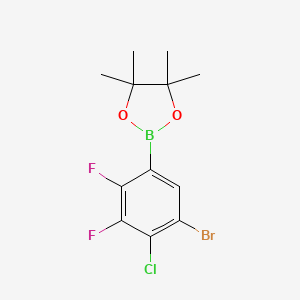

5-Bromo-4-chloro-2,3-difluorophenylboronic acid pinacol ester

Descripción general

Descripción

5-Bromo-4-chloro-2,3-difluorophenylboronic acid pinacol ester is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Synthesis Analysis

Pinacol boronic esters can be synthesized through various borylation approaches . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the oxidative addition of formally electrophilic organic groups to palladium, and the transmetalation of formally nucleophilic organic groups from boron to palladium .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

This compound is used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

Pinacol boronic esters, including this compound, are used in catalytic protodeboronation, a radical approach that is not well developed. This process has been paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Preparation of Sulfinamide Derivatives

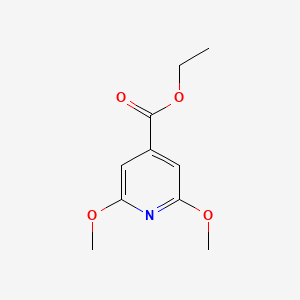

Phenylboronic acid pinacol ester, a related compound, can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

Synthesis of Biaryl Amides

This compound is involved in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .

Synthesis of Kinesin Spindle Protein Inhibitors

It is also used in the synthesis of kinesin spindle protein inhibitors .

GABA α2/3 Agonist Preparation

This compound is used in the preparation of GABA α2/3 agonists .

Preparation of Sphingosine Phosphate Receptor Antagonists

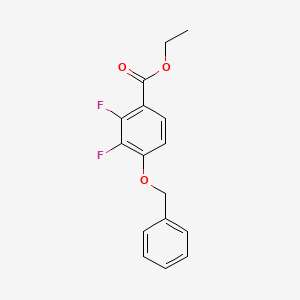

2,5-Difluorophenylboronic acid, a related compound, is a useful reagent for the preparation of potent and selective sphingosine phosphate receptor antagonists that function as therapeutic agents for the treatment of influenza infections .

Mecanismo De Acción

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis .

Mode of Action

The compound is primarily used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step . This process forms a new carbon-carbon bond, which is a key step in many synthetic pathways .

Biochemical Pathways

The SM cross-coupling reaction is a key biochemical pathway involving this compound. It allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . The boronic ester’s organic group can be converted into various functional groups, expanding the scope of possible reactions .

Pharmacokinetics

It’s worth noting that boronic esters, in general, are usually stable and easy to purify . The kinetics of their reactions can be influenced by factors such as the substituents in the aromatic ring and the pH of the environment .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly accelerate the rate of reaction . Additionally, the compound’s stability may be affected by exposure to air and moisture . Therefore, careful consideration must be given to these factors when using this compound for pharmacological or synthetic purposes .

Propiedades

IUPAC Name |

2-(5-bromo-4-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BBrClF2O2/c1-11(2)12(3,4)19-13(18-11)6-5-7(14)8(15)10(17)9(6)16/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUASSSGHIPPODU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BBrClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901133324 | |

| Record name | 1,3,2-Dioxaborolane, 2-(5-bromo-4-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-2,3-difluorophenylboronic acid pinacol ester | |

CAS RN |

2121514-60-9 | |

| Record name | 1,3,2-Dioxaborolane, 2-(5-bromo-4-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(5-bromo-4-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.